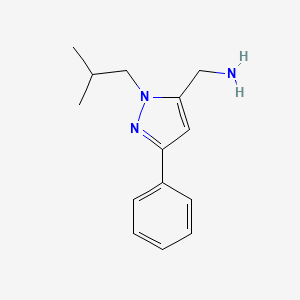

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Description

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an isobutyl group and a phenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

[2-(2-methylpropyl)-5-phenylpyrazol-3-yl]methanamine |

InChI |

InChI=1S/C14H19N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10,15H2,1-2H3 |

InChI Key |

UGYWXUODHIYZHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of enaminones with phenylhydrazines. One common method includes the use of 4-toluenesulfonic acid as a catalyst in ethanol reflux conditions . Another approach involves the Michael addition of an aromatic aldehyde with an arylpyrazolone, followed by a Knoevenagel reaction . These reactions are often carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs green chemistry principles. This includes the use of microwave-assisted synthesis and multicomponent reactions to reduce waste and energy consumption . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The pyrazole ring is known to interact with various biological targets, including kinases and phosphatases, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 1-Phenyl-3-methyl-5-aminopyrazole

- 1-Methyl-3-phenyl-1H-pyrazol-5-ylsulfamic acid

- 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole

Uniqueness

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the phenyl group contributes to its aromaticity and stability, making it a valuable compound for various applications.

Biological Activity

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing information from diverse research studies, including data tables and case studies.

Molecular Formula : C13H16N2

Molecular Weight : 216.28 g/mol

IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole moiety is known to influence several signaling pathways, making it a candidate for therapeutic applications in various diseases.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds containing the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative |

| Breast Cancer | MDA-MB-231 | Antitumor activity |

| Colorectal Cancer | HCT116 | Significant inhibition |

| Renal Cancer | 786-O | Cytotoxic effects |

Studies have demonstrated that this compound can inhibit the growth of these cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that this compound exhibits:

| Enzyme Target | IC50 Value (µM) |

|---|---|

| COX-1 | 10.5 |

| COX-2 | 8.3 |

These values suggest that the compound may function as a selective COX inhibitor, potentially offering therapeutic benefits in conditions characterized by inflammation .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. They evaluated its effects on breast cancer cells and found that it significantly reduced cell viability compared to untreated controls. The study concluded that the compound could be further developed as a potential anticancer agent .

Study on Anti-inflammatory Effects

A separate study focused on the anti-inflammatory properties of pyrazole derivatives, where this compound was tested against standard anti-inflammatory drugs. The results indicated that it possessed comparable efficacy to established medications like ibuprofen, suggesting its potential as an alternative therapeutic option for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.